molecular formula C23H29FN2O3S2 B11337134 1-[(4-fluorobenzyl)sulfonyl]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide

Cat. No.: B11337134
M. Wt: 464.6 g/mol
InChI Key: OBYQAIPSRIFUHH-UHFFFAOYSA-N
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Description

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C23H28FN2O3S2. This compound is characterized by the presence of fluorophenyl and methylphenyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Methylphenyl Group: The methylphenyl group is attached through a sulfonylation reaction, where a methylphenyl sulfonyl chloride reacts with the intermediate compound.

    Final Coupling: The final step involves coupling the intermediate with the piperidine ring to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorophenyl and methylphenyl groups into target molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-FLUOROPHENYL)METHANESULFONYL]BENZOIC ACID
  • 4-[(4-METHYLPHENYL)METHANESULFONYL]BENZOIC ACID
  • 4-[(4-FLUOROPHENYL)METHANESULFONYL]ANILINE

Uniqueness

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the combination of fluorophenyl and methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where these properties are desired.

Properties

Molecular Formula

C23H29FN2O3S2

Molecular Weight

464.6 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H29FN2O3S2/c1-18-2-4-19(5-3-18)16-30-15-12-25-23(27)21-10-13-26(14-11-21)31(28,29)17-20-6-8-22(24)9-7-20/h2-9,21H,10-17H2,1H3,(H,25,27)

InChI Key

OBYQAIPSRIFUHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSCCNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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